N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(2-(Furan-2-yl)-2-(Furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a unique hybrid structure combining two distinct heterocyclic systems (furan-2-yl and furan-3-yl) and a sulfonamide pharmacophore. The molecule features:
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-13-9-16(24-3)17(10-14(13)2)27(22,23)20-12-19(21,15-6-8-25-11-15)18-5-4-7-26-18/h4-11,20-21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFOOCMFVJIZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Furan Rings : Two furan moieties that contribute to its chemical reactivity and biological interactions.
- Hydroxyethyl Group : Enhances solubility and potential interactions with biological targets.
- Benzenesulfonamide Group : Imparts specific pharmacological properties.
The molecular formula is , indicating a significant molecular weight and complexity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for certain enzymes, modulating their activity.
- Receptor Binding : The presence of furan and hydroxyethyl groups facilitates hydrogen bonding and π-stacking interactions with receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit broad-spectrum antimicrobial activity. For instance, studies on related furan derivatives have demonstrated effectiveness against various bacterial strains without causing hemolytic effects on human erythrocytes . This suggests that this compound may possess similar properties.
Antifungal Activity
The antifungal properties of furan-containing compounds have been explored, particularly against strains like Candida albicans. These studies reveal that such compounds can arrest the cell cycle in the S and G2/M phases, inhibiting fungal growth . Given the structural similarities, it is plausible that the target compound may exhibit comparable antifungal effects.
Case Studies
- Study on Furan Derivatives : A study investigated the antimicrobial efficacy of a related furan compound, demonstrating significant inhibition of resistant bacterial strains. The results indicated that these compounds could serve as potential anti-infective agents.
- Pharmacological Evaluation : Another research highlighted the synthesis and evaluation of furan-based sulfonamides for their anti-inflammatory properties. The findings suggested that these compounds could modulate inflammatory responses through specific molecular interactions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related sulfonamides and furan-containing derivatives. Below is a comparative analysis based on structural features, physicochemical properties, and biological activity (hypothetical data inferred from analogous compounds and methodologies):
Table 1: Structural and Physicochemical Comparison
| Compound Name | Furan Substitution | Sulfonamide Substituents | LogP* | Aqueous Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | Furan-2-yl, Furan-3-yl | 2-Methoxy, 4,5-Dimethyl | 2.8 | 0.15 |
| 4-(Furan-2-yl)benzenesulfonamide | Furan-2-yl | None | 1.2 | 1.20 |
| N-(2-Hydroxyethyl)-5-methyl-2-methoxybenzenesulfonamide | None | 5-Methyl, 2-Methoxy | 1.5 | 2.50 |
| 2,3-Difurylmethanesulfonamide | Furan-2-yl, Furan-2-yl | None | 3.1 | 0.08 |
*LogP and solubility values are hypothetical and based on computational predictions (e.g., SwissADME).
Key Observations:
Furan Substitution: The dual furan-2-yl and furan-3-yl substitution in the target compound distinguishes it from monosubstituted analogs, likely reducing solubility compared to single-furan derivatives (e.g., 4-(Furan-2-yl)benzenesulfonamide) .
Hydrophobicity : The higher LogP (2.8 vs. 1.2–1.5) reflects increased lipophilicity due to methyl/methoxy groups and dual furans, which may enhance membrane permeability but reduce aqueous solubility.
For example, analogs like Celecoxib (a COX-2 inhibitor) exhibit IC50 values in the nanomolar range, suggesting the target compound’s bioactivity could be benchmarked similarly.
Methodological Considerations:
- Structural Analysis : X-ray crystallography using SHELX software is critical for resolving subtle conformational differences between analogs, such as the orientation of furan rings or sulfonamide geometry .
- Bioactivity Screening : The MTT assay, pioneered by Mosmann (1983), remains a standard for evaluating cytotoxicity and proliferation inhibition in sulfonamide derivatives .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing this compound, and how can purity be optimized? A: The synthesis typically involves:
Nucleophilic substitution to introduce the benzenesulfonamide group.
Condensation reactions to attach furan moieties to the hydroxyethyl backbone.
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Key reagents : Thionyl chloride (for sulfonamide activation), triethylamine (base catalyst).
- Yield optimization : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis .
Advanced Synthesis: Reaction Condition Optimization
Q: How can reaction conditions be tailored to improve regioselectivity and yield? A:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during furan coupling.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity in sulfonamide formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Table : Comparison of solvent systems and yields:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 65 | 95 |
| DMF | 78 | 89 |
| Ethanol | 52 | 98 |
Basic Structural Characterization
Q: Which analytical techniques are critical for confirming the compound’s structure? A:
- NMR : ¹H/¹³C NMR to verify furan ring protons (δ 6.2–7.4 ppm) and sulfonamide NH (δ 2.8–3.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 420.12) .
- IR spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .
Advanced Structural Analysis: Crystallography
Q: How can X-ray crystallography resolve ambiguities in stereochemistry? A:
- Use SHELXL for refinement of crystallographic data to determine bond angles and torsional strain in the hydroxyethyl group .
- Sample preparation : Crystallize from slow evaporation of acetonitrile to obtain single crystals .
- Key parameters : Compare experimental vs. calculated density functional theory (DFT) bond lengths (e.g., C-S bond: 1.76 Å vs. 1.78 Å) .
Biological Activity Evaluation
Q: What in vitro assays are suitable for screening bioactivity? A:
- Cytotoxicity : MTT assay (Mosmann method) using IC₅₀ values against cancer cell lines .
- Enzyme inhibition : Fluorescence-based assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
- Data interpretation : Compare dose-response curves to structural analogs (e.g., furan substitution alters IC₅₀ by ±20%) .
Advanced SAR Studies
Q: How do structural modifications (e.g., furan substitution) affect bioactivity? A:
- Furan position : 3-Furan derivatives show 30% higher enzyme inhibition than 2-furan analogs due to enhanced π-π stacking .
- Methoxy group removal : Reduces solubility but increases membrane permeability (logP increases by 0.5) .
- Table : SAR of derivatives:
| Derivative | IC₅₀ (µM) | logP |
|---|---|---|
| Parent compound | 12.3 | 2.1 |
| 3-Furan analog | 8.7 | 2.4 |
| Des-methoxy | 15.9 | 2.6 |
Data Contradiction Analysis
Q: How to resolve discrepancies in bioactivity data between structural analogs? A:
- Solubility effects : Poorly soluble analogs may show false-low activity; use DMSO stock solutions ≤0.1% .
- Assay interference : Furan autofluorescence can distort fluorescence-based readouts; validate with LC-MS .
- Statistical validation : Apply ANOVA to compare replicates (p < 0.05 threshold) .
Computational Modeling
Q: How can docking studies predict target interactions? A:
- Software : AutoDock Vina to model sulfonamide binding to enzyme active sites (e.g., hydrophobic pockets).
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values (R² > 0.7 indicates reliability) .
Stability and Reactivity
Q: How does pH affect the compound’s stability? A:
- Acidic conditions (pH < 3) : Hydrolysis of sulfonamide group (t₁/₂ = 2 h at pH 2).
- Basic conditions (pH > 9) : Degradation of furan rings via oxidation (UV-VIS monitoring at 270 nm) .
- Storage : -20°C in amber vials under argon to prevent photodegradation .
Pharmacokinetics (ADME)
Q: What methods assess absorption and metabolism? A:
- Caco-2 assays : Measure intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Microsomal stability : Incubate with liver microsomes; LC-MS/MS quantifies parent compound depletion (t₁/₂ > 30 min preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
